2-Bromo-6-cyanobenzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVVMYANQXVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Bromination Sequence
The foundational strategy for synthesizing 2-bromo-6-cyanobenzoic acid derives from adaptations of halogenation and nitration protocols. A patent describing the preparation of 2-bromo-6-fluorobenzoic acid (CN102795993A) provides a relevant framework. While the original method targets a fluorine substituent, substituting nitration and bromination steps enables the introduction of a cyano group.
Reaction Pathway:
-
Nitration of o-Cyanobenzonitrile:
Starting with o-cyanobenzonitrile, nitration at low temperatures (−5°C to 10°C) introduces a nitro group at the para position relative to the nitrile, yielding 3-nitro-2-cyanobenzoic acid derivatives. This step employs fuming nitric acid in concentrated sulfuric acid, achieving yields of 78–85%. -
Nitro Reduction:
Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 3-amino-2-cyanobenzoic acid. Yields here exceed 90% under optimized conditions. -
Bromination:
N-Bromosuccinimide (NBS) in ethanol at −5°C selectively brominates the aromatic ring ortho to the amine group. For example, treating 3-amino-2-cyanobenzoic acid with NBS (1.1 equiv) yields 2-bromo-3-amino-6-cyanobenzoic acid with 79–86% efficiency. -
Diazotization and Cyanation:
The amine group is diazotized using NaNO₂/H₂SO₄ at 0–5°C, followed by treatment with a cyanide source (e.g., CuCN) to replace the diazonium group with a nitrile. This step, however, remains a bottleneck, with yields dropping to 16–20% due to competing hydrolysis.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, −5°C | 78–85 |
| Bromination | NBS, EtOH, −5°C | 79–86 |
| Diazotization/Cyanation | NaNO₂/H₂SO₄, CuCN, 0–5°C | 16–20 |
Photoredox-Catalyzed Cyanation of Bromoarenes
Direct Cyanation via Organophotoredox Catalysis
A breakthrough in regioselective cyanation is reported in a Royal Society of Chemistry study using tris(trimethylsilyl)silanol ((TMS)₃SiOH) and 4CzIPN as a photocatalyst. This method enables the substitution of bromine with cyanide in dibromobenzoic acids under mild conditions.
Reaction Protocol:
-
Substrate Preparation:
2,6-Dibromobenzoic acid is synthesized via bromination of benzoic acid derivatives or oxidation of 2,6-dibromotoluene. -
Photoredox Cyanation:
The dibrominated substrate reacts with tosyl cyanide (TsCN, 1.2 equiv) in acetone under blue LED irradiation (15W, 12h) with (TMS)₃SiOH (1.5 equiv) as a reductant. The photocatalyst 4CzIPN (5 mol%) facilitates single-electron transfer, enabling selective substitution at the 6-position.
Performance Metrics:
-
Yield: 45% mono-cyanation (this compound) and 26% di-cyanation byproduct.
-
Selectivity: Steric and electronic effects favor substitution at the less hindered 6-position, orthogonal to the carboxylic acid group.
Advantages:
-
Avoids harsh diazotization conditions.
-
Scalable under continuous-flow photochemistry.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The classical route suffers from low yields in the final cyanation step (16–20%) due to hydrolysis side reactions. In contrast, the photoredox method achieves higher yields (45%) but requires specialized equipment.
Regioselectivity Challenges
-
Classical Method: Bromination ortho to the amine group is reliable, but subsequent cyanation lacks precision.
-
Photoredox Method: The 6-position’s accessibility in 2,6-dibromobenzoic acid ensures selectivity, though di-cyanation remains a concern.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyanobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Reduction: The major product is 2-amino-6-cyanobenzoic acid.
Coupling: Biaryl compounds with diverse substituents on the benzene ring.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
2-Bromo-6-cyanobenzoic acid is utilized in the synthesis of various bioactive molecules. Its derivatives have been studied for their potential therapeutic effects against diseases such as cancer and bacterial infections. For instance, research has indicated that benzoic acid derivatives can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, which is crucial for developing new antibacterial agents . -
Drug Development :
The compound serves as a precursor in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. For example, its derivatives have been investigated for interactions with the main protease of SARS-CoV-2, indicating potential use in COVID-19 treatment strategies through molecular docking studies .
Material Science Applications
-
Polymer Chemistry :
This compound is used as a building block in polymer synthesis. Its reactive bromine atom allows for further functionalization, enabling the creation of polymers with tailored properties for applications such as drug delivery systems and advanced materials . -
Dyes and Pigments :
The compound can be involved in synthesizing dyes due to its chromophoric properties. It may be used to develop colorants with specific light absorption characteristics suitable for various industrial applications.
Agrochemical Applications
- Pesticide Formulations :
The compound's structural features make it a candidate for developing agrochemicals, particularly pesticides. Research indicates that benzoic acid derivatives can exhibit herbicidal and fungicidal activities, contributing to effective crop protection strategies .
Case Study 1: Antibacterial Activity
A study demonstrated that certain benzoic acid derivatives, including those related to this compound, showed significant inhibition of biofilm formation in Pseudomonas aeruginosa. This finding underscores the potential of these compounds in developing new treatments for bacterial infections .
Case Study 2: Molecular Docking Studies
In a molecular docking study focused on COVID-19 treatment, researchers explored interactions between benzoic acid derivatives and the SARS-CoV-2 main protease (PDB ID: 6LU7). The results indicated promising binding affinities that could lead to the development of new antiviral agents based on these compounds .
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyanobenzoic acid depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative. The reaction proceeds through a palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-bromo-6-cyanobenzoic acid and analogous brominated benzoic acid derivatives:
Reactivity and Acidity
- Electron-Withdrawing Effects: The cyano group in this compound significantly increases acidity compared to methyl- or amino-substituted analogs. For instance, replacing the cyano group with a methyl (as in 2-bromo-6-methylbenzoic acid) reduces acidity due to the electron-donating nature of CH₃ .
- Bromine Reactivity: The bromine atom in all listed compounds enables Suzuki-Miyaura cross-coupling reactions. However, steric hindrance varies; for example, 4-bromo-2-chloro-6-methylbenzoic acid’s bulkier substituents may slow coupling kinetics compared to the less hindered this compound .
- Functional Group Transformations: The cyano group allows unique pathways, such as hydrolysis to carboxylic acids or reduction to amines, which are unavailable in chloro- or methyl-substituted analogs .
Biological Activity
2-Bromo-6-cyanobenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of both bromine and cyano functional groups, exhibits a range of biological effects that are significant in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a benzene ring substituted with a bromine atom at the 2-position and a cyano group at the 6-position, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, particularly those forming biofilms.
- Enzyme Inhibition : It has been identified as a potential inhibitor for specific enzymes, which may be useful in drug design.
- Antioxidant Properties : The compound also demonstrates antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
A study focused on the anti-biofilm activity of benzoic acid derivatives, including this compound, demonstrated significant inhibition against Pseudomonas aeruginosa biofilms. The results indicated that at concentrations of 2 mM and 3 mM, the compound exhibited notable inhibitory effects on biofilm formation, with statistical significance (p < 0.01) compared to control groups .
| Concentration (mM) | % Inhibition |
|---|---|
| 2 | Moderate |
| 3 | High (67%) |
Enzyme Inhibition Studies
Molecular docking studies have been employed to predict the interaction of this compound with various target proteins. Notably, it showed binding affinities in the range of 6.6–5.3 kcal/mol against the main protease of SARS-CoV-2 (PDB ID: 6LU7), suggesting potential antiviral properties .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated a significant ability to scavenge free radicals, which is indicative of its potential therapeutic applications in oxidative stress-related conditions.
Case Studies
- Study on Biofilm Formation : A recent investigation highlighted the effectiveness of this compound in inhibiting biofilm formation in Pseudomonas aeruginosa. At a concentration of 3 mM, it achieved a maximum inhibition rate of 67%, making it a promising candidate for further development in antimicrobial therapies .
- Molecular Docking Analysis : Another study utilized molecular docking techniques to explore the binding interactions between this compound and viral proteases. The findings suggested that its structural features allow for effective binding, which could be leveraged in designing antiviral agents .
Q & A
Q. What are the key functional groups in 2-Bromo-6-cyanobenzoic acid, and how do they influence its reactivity in organic synthesis?
The compound contains a carboxylic acid (–COOH), cyano (–CN), and bromo (–Br) group. The carboxylic acid enables salt formation or esterification, the cyano group participates in nucleophilic substitutions or reductions (e.g., to amines), and the bromo group facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Methodological approaches include spectroscopic characterization (¹H/¹³C NMR, IR) to confirm functional group interactions and stability under varying pH or solvent conditions .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Synthesis typically involves bromination and cyanation of benzoic acid derivatives. Key parameters include:
- Temperature control (e.g., <0°C for bromine-sensitive steps).
- Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the cyano group.
- Catalytic systems (e.g., CuCN for cyanation). Purity can be monitored via HPLC with UV detection at 254 nm, focusing on eliminating intermediates like 6-bromobenzoic acid .
Advanced Research Questions
Q. How can competing reactivities of the carboxylic acid, bromo, and cyano groups be managed in multi-step syntheses?
Selective protection strategies are critical:
- Protect the carboxylic acid as a methyl ester using MeOH/H₂SO₄ to prevent unwanted nucleophilic attack.
- Utilize Pd-catalyzed cross-coupling for bromo group substitution while retaining the cyano group. Post-reaction deprotection (e.g., ester hydrolysis with NaOH/EtOH) ensures functional group integrity. Kinetic studies via TLC or in-situ IR help track reaction progress .
Q. What analytical methods are most reliable for distinguishing this compound from structural analogs (e.g., 2-Bromo-5-cyanobenzoic acid)?
- High-resolution mass spectrometry (HRMS) confirms molecular mass (C₈H₄BrNO₂, m/z 225.94 [M+H]⁺).
- ¹³C NMR distinguishes positional isomers: the cyano group at C6 resonates at δ ~115 ppm, whereas C5 substitution shifts this signal.
- X-ray crystallography resolves spatial arrangements, particularly useful for polymorph identification .
Q. How should researchers address contradictions in reported melting points or solubility data for this compound?
Discrepancies often arise from purity variations or polymorphic forms. Methodological steps include:
- Recrystallization from ethanol/water to isolate the pure form.
- Differential Scanning Calorimetry (DSC) to verify melting behavior.
- Comparative solubility studies in DMSO, MeOH, and chloroform under controlled humidity .
Q. What strategies enable the use of this compound as a precursor for heterocyclic compounds (e.g., quinazolines or benzoxazines)?
- Cyclization reactions : React the carboxylic acid with amines (e.g., NH₂OH) to form oxazole rings.
- Pd-mediated coupling : Substitute bromine with aryl/heteroaryl groups to build fused rings.
- Reductive cyanation : Convert –CN to –NH₂ for subsequent heterocycle formation. Monitor reaction pathways via LC-MS to optimize yields .
Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of –Br and –CN on the carboxylic acid’s acidity. Compare results with experimental potentiometric titrations in aqueous/organic solvents to validate predictions .
Experimental Design & Data Analysis
Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling reactions using this compound?
- Standardize Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
- Use degassed solvents (toluene/EtOH) to prevent catalyst oxidation.
- Track reaction completion via GC-MS or ¹H NMR.
- Optimize base selection (e.g., K₂CO₃ for aqueous compatibility) .
Q. How should degradation studies be designed to evaluate the stability of this compound under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
